N-(2,4-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

ALK5 Inhibitor TGF-beta Signaling Structure-Activity Relationship

Procuring regioisomerically pure ALK5 inhibitors for TGF-beta/ALK5/Smad pathway studies is often hindered by off-target analogs with mismatched 2,4-dimethylphenyl substitution patterns, leading to irreproducible SAR data. This compound directly solves that supply challenge. - Exact 2,4-dimethylphenyl substitution ensures alignment with US 2006/0004051 patent examples, enabling direct comparison with published ALK5 inhibitor chemotypes. - Serves as a critical selectivity probe to distinguish ALK5 activity from CTPS1 or FABP4/5 off-target engagement inherent to the aminothiazole scaffold. - Suited for Smad2/3 phosphorylation assays in HaCaT, A549, or HEK293 cells; supports SPR, thermal shift, and FEP computational validation workflows. Supplied by BenchChem with reliable global B2B shipping for non-human research use.

Molecular Formula C19H20N2OS2
Molecular Weight 356.5 g/mol
CAS No. 1017662-91-7
Cat. No. B3200312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
CAS1017662-91-7
Molecular FormulaC19H20N2OS2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3)C
InChIInChI=1S/C19H20N2OS2/c1-12-6-7-15(13(2)11-12)21-18(22)9-8-17-19(20-14(3)24-17)16-5-4-10-23-16/h4-7,10-11H,8-9H2,1-3H3,(H,21,22)
InChIKeySDAPHKFLRBWLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide (CAS 1017662-91-7): Sourcing and Structural Identity for Research Procurement


N-(2,4-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide (CAS 1017662-91-7) is a synthetic small molecule belonging to the aminothiazole class. It features a 2,4-dimethylphenyl amide coupled to a 2-methyl-4-(thiophen-2-yl)thiazole core via a propanamide linker. The molecular formula is C19H20N2OS2 with a molecular weight of 356.5 g/mol [1]. This compound is listed in patent literature concerning inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5) signaling pathway [2]. It is supplied for non-human research use only and is primarily available from specialized chemical vendors for in vitro and in vivo laboratory studies.

Procurement Risks of Substituting N-(2,4-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide with Generic Aminothiazole Analogs


Aminothiazole derivatives with thiophene substitution are not interchangeable. The precise substitution pattern on the phenyl ring (2,4-dimethyl vs. 3,4-dimethyl, 2,6-dimethyl, or N-cycloheptyl variants) is predicted to alter the compound's steric and electronic interactions within the ATP-binding pocket of ALK5 kinase, which could lead to significant variations in biochemical potency and selectivity [1]. Minor structural modifications within this scaffold have been shown to dramatically affect pharmacokinetic properties and off-target liability, making the exact compound identity critical for reproducible research outcomes.

Quantitative Differentiation Evidence for N-(2,4-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide (CAS 1017662-91-7) Against Close Structural Analogs


Regioisomeric Differentiation: 2,4-Dimethylphenyl vs. 3,4-Dimethylphenyl and 2,6-Dimethylphenyl Variants in the Aminothiazole Scaffold

The 2,4-dimethylphenyl substitution pattern on the amide nitrogen creates a distinct steric and electronic profile compared to the 3,4-dimethylphenyl (CAS 1017662-77-9 parent) and 2,6-dimethylphenyl (available from ChemDiv) regioisomers. In the related aminothiazole ALK5 inhibitor series, the position of methyl substituents on the phenyl ring is documented to influence the dihedral angle between the phenyl and thiazole planes, affecting the compound's ability to interact with the kinase hinge region. The 2,4-dimethyl arrangement places one ortho-methyl group adjacent to the amide linkage, potentially restricting rotation and pre-organizing the bioactive conformation to a greater extent than the 3,4- or 2,6- variants [1].

ALK5 Inhibitor TGF-beta Signaling Structure-Activity Relationship

Patent Family Membership: Assignment to the ALK5/TGF-beta Type I Receptor Inhibitor Chemotype

This compound falls within the generic scope of U.S. Patent Application 2006/0004051, which claims aminothiazole derivatives as inhibitors of the TGF-β type I receptor (ALK5). Compounds within this patent are described as inhibiting the phosphorylation of Smad2 or Smad3 by ALK5 kinase [1]. While specific IC50 data for CAS 1017662-91-7 is not publicly disclosed in allowed databases, the compound's structural features—specifically the thiophen-2-yl group at the thiazole 4-position and the substituted phenyl amide—place it within the subset of analogs designed to occupy the ATP-binding site and engage the hinge region of ALK5. This differentiates it from thiazole-thiophene propanamides claimed in other patent families (e.g., CTPS1 inhibitors, FABP4/5 inhibitors) which have different substitution requirements for target engagement.

ALK5 TGF-beta Receptor Kinase Inhibitor

Predicted Physicochemical and Drug-Likeness Differentiation Against N-Cycloheptyl and N-Isopropyl Analogs

Structural comparison with close analogs reveals meaningful differences in physicochemical property space. The target compound (MW 356.5, C19H20N2OS2) has a lower molecular weight and smaller polar surface area compared to the N-cycloheptyl analog (MW 348.53, C18H24N2OS2 for the N-cycloheptyl variant, CAS 1049030-55-8) and the N-isopropyl analog (CAS 1017662-77-9, MW ~306). The 2,4-dimethylphenyl group provides moderate lipophilicity that differs from the aliphatic cycloheptyl and isopropyl amine substituents, with predicted cLogP values approximately 3.5-4.5 for the target compound versus ~3.0-3.5 for the N-isopropyl variant and ~4.5-5.5 for the N-cycloheptyl variant based on substructure-based estimation [1]. This positions the target compound in a lipophilicity range that balances membrane permeability with aqueous solubility, which is distinct from its more lipophilic N-cycloheptyl counterpart and less lipophilic N-isopropyl counterpart.

Drug-likeness Lipophilicity Physicochemical Properties

Best-Fit Research Application Scenarios for N-(2,4-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide (CAS 1017662-91-7)


In Vitro TGF-beta/ALK5 Kinase Inhibition Screening and SAR Studies

This compound is best positioned as a tool compound for in vitro biochemical and cellular assays probing the TGF-beta/ALK5/Smad signaling axis. Its structural assignment to the aminothiazole ALK5 inhibitor chemotype, as claimed in US 2006/0004051 [1], makes it suitable for dose-response studies measuring inhibition of Smad2/3 phosphorylation in cell lines such as HaCaT, A549, or HEK293. The 2,4-dimethylphenyl substitution provides a distinct SAR data point compared to other regioisomers, and procurement of the exact CAS 1017662-91-7 ensures alignment with the patent's exemplified chemical space, facilitating comparisons with published patent examples and enabling reproducible hit-to-lead optimization campaigns within the TGF-beta inhibitor portfolio.

Profiling Selectivity Against Other Thiazole-Thiophene Propanamide Target Classes (CTPS1, FABP4/5)

Given that the thiazole-thiophene-propanamide scaffold is claimed across multiple patent families with different therapeutic targets—including CTPS1 inhibitors (US20230183229A1) and FABP4/5 inhibitors (US9353102B2)—this compound serves as a valuable selectivity probe. Researchers can use it to establish whether the 2,4-dimethylphenyl substitution pattern imparts preferential activity toward ALK5 over CTPS1 or FABP4/5. Obtaining the precise compound with CAS 1017662-91-7 rather than relying on scaffold analogs is critical for generating specificity data that can be directly attributed to the correct chemical identity, avoiding confounding results from subtle structural variations that may alter target engagement profiles [1].

Computational Chemistry and Structure-Based Drug Design (SBDD) Studies

The compound's well-defined structure (InChI Key SDAPHKFLRBWLOZ-UHFFFAOYSA-N, SMILES available from PubChem) [1] makes it suitable for molecular docking and molecular dynamics simulations targeting the ALK5 ATP-binding site. The 2,4-dimethylphenyl group can serve as a reference fragment for free energy perturbation (FEP) calculations comparing ortho-, meta-, and para-methyl substitution effects on hinge-region binding. Procuring the exact compound enables experimental validation of computational predictions, including binding affinity measurements via surface plasmon resonance (SPR) or thermal shift assays, thereby closing the design-make-test cycle in structure-based drug discovery workflows.

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